2,6-Dichloro-4-methylthioanisole

Übersicht

Beschreibung

Molecular Structure Analysis

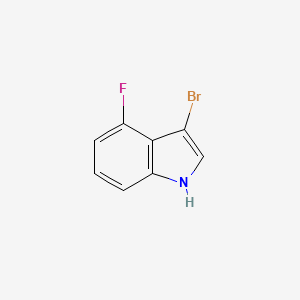

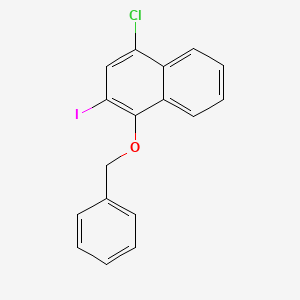

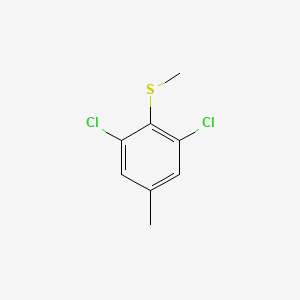

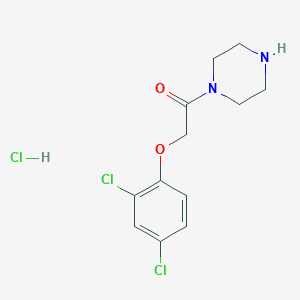

The molecular structure of 2,6-Dichloro-4-methylthioanisole consists of 8 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 sulfur atom. The molecular weight of this compound is 207.12 g/mol.Chemical Reactions Analysis

While specific chemical reactions involving 2,6-Dichloro-4-methylthioanisole are not available, related compounds like thioanisole undergo various reactions. For example, alkyllithium reagents can deprotonate thioanisole at the methyl group to afford a strong nucleophile that can be alkylated to form more complex chains and structures .Wissenschaftliche Forschungsanwendungen

Pesticide Detection

2,6-Dichloro-4-methylthioanisole: has been utilized in the development of luminescent nanoclusters for the rapid and sensitive detection of pesticides . These nanoclusters exhibit a triple-emissive response, which can be employed to quantitatively analyze pesticide concentrations in agricultural products, ensuring food safety and environmental protection.

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of pharmaceuticals. Its derivatives are explored for their potential use in creating new medicinal formulations, contributing to advancements in healthcare and treatment options .

Plant Disease Management

In agriculture, derivatives of 2,6-Dichloro-4-methylthioanisole are investigated for their role in inducing systemic acquired resistance (SAR) in plants . This application is crucial for developing new, eco-friendly methods to protect crops from diseases, thereby enhancing food security.

Environmental Monitoring

The sensitivity of 2,6-Dichloro-4-methylthioanisole -based sensors is leveraged in environmental science for monitoring harmful substances and pollutants . This application is vital for maintaining ecological balance and assessing environmental health.

Material Science

In material science, the compound is involved in the synthesis of novel materials with specific properties, such as luminescence or conductivity . These materials have potential applications in electronics, photonics, and as components in advanced devices.

Analytical Chemistry

2,6-Dichloro-4-methylthioanisole: is used in analytical chemistry for the development of new analytical methods and techniques . It aids in the enhancement of detection capabilities for various chemical analyses, which is fundamental for research and quality control in multiple industries.

Biochemistry Research

The compound’s derivatives are utilized in biochemistry for the study of biological processes and the development of biochemical assays . This research can lead to a deeper understanding of life at the molecular level and the discovery of new biological pathways.

Synthesis of Heterocyclic Compounds

It is also used in the synthesis of heterocyclic compounds, which are crucial in the development of new drugs and agrochemicals . The ability to create diverse heterocyclic structures expands the chemical space for drug discovery and agricultural chemicals.

Eigenschaften

IUPAC Name |

1,3-dichloro-5-methyl-2-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUYLCBUXGZIJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)SC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-4-methylthioanisole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)

![{3-fluoro-1-[(1R)-1-phenylethyl]pyrrolidin-3-yl}methanol](/img/structure/B1448555.png)

![3-{N-[(3-fluorophenyl)methyl]acetamido}propanoic acid](/img/structure/B1448557.png)